Target Engagement Profile: Human MAO-B vs. MAO-A Selectivity
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid exhibits a distinct inhibitory profile against human monoamine oxidase isoforms. The compound demonstrates potent inhibition of MAO-B with an IC50 of 33 nM, while showing substantially weaker activity against MAO-A (IC50 = 1,000 nM) [1]. This represents a ~30-fold selectivity for MAO-B over MAO-A. In contrast, related morpholino-oxobutanoic acid derivatives lacking the 4-bromophenyl substitution pattern show markedly different selectivity profiles or are inactive against these targets .
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 33 nM against human MAO-B |
| Comparator Or Baseline | IC50 = 1,000 nM against human MAO-A (same compound, isoform selectivity) |
| Quantified Difference | ~30-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assay; data curated by ChEMBL from Sapienza University of Rome [1] |
Why This Matters
This isoform selectivity profile informs procurement decisions for researchers investigating MAO-B specific pathways in Parkinson's disease or neuroprotection, where off-target MAO-A inhibition is undesirable.
- [1] BindingDB. BDBM50421645 (CHEMBL123609). Human MAO-A IC50 = 1,000 nM; Human MAO-B IC50 = 33 nM. Sapienza University of Rome/ChEMBL. View Source
